molecular formula C6H11NO4 B012897 (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid CAS No. 110658-38-3

(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

Cat. No. B012897
M. Wt: 161.16 g/mol
InChI Key: AEWQBAFSXFXHIT-YUPRTTJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid, also known as L-Iduronic Acid, is a naturally occurring monosaccharide and a component of the glycosaminoglycan family of carbohydrates. It is found in various biological systems, including the extracellular matrix and connective tissues. L-Iduronic Acid has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and cardiovascular disorders.

Mechanism Of Action

(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms. It can interact with various proteins and enzymes, including growth factors, cytokines, and matrix metalloproteinases. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also modulate the expression of genes involved in inflammation and cell proliferation. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can bind to extracellular matrix components, such as collagen and hyaluronan, and regulate their function.

Biochemical And Physiological Effects

(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have various biochemical and physiological effects. It can modulate the activity of various enzymes involved in inflammation and cell proliferation. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also inhibit the growth of cancer cells and promote wound healing and tissue regeneration. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can regulate the function of extracellular matrix components, such as collagen and hyaluronan.

Advantages And Limitations For Lab Experiments

The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be easily purified and characterized using various analytical techniques. However, the synthesis of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be time-consuming and expensive. Additionally, the biological effects of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can vary depending on the concentration and mode of administration.

Future Directions

There are several future directions for the study of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. One potential direction is the development of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid-based therapeutics for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its interaction with various proteins and enzymes. Furthermore, the potential role of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid in tissue engineering and regenerative medicine should be explored.
Conclusion:
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid is a naturally occurring monosaccharide with potential therapeutic applications in various diseases. It can be synthesized through various methods, including enzymatic synthesis. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms and has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and promote wound healing and tissue regeneration. The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. However, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its potential role in tissue engineering and regenerative medicine.

Synthesis Methods

(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as uronate dehydrogenase and uronate isomerase to convert D-glucuronic acid into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. The enzymatic synthesis method is preferred due to its high yield and specificity.

Scientific Research Applications

(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has also been studied for its potential role in cardiovascular disorders, such as atherosclerosis and thrombosis. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have a positive effect on wound healing and tissue regeneration.

properties

CAS RN

110658-38-3

Product Name

(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4-,5-/m0/s1

InChI Key

AEWQBAFSXFXHIT-YUPRTTJUSA-N

Isomeric SMILES

C1[C@@H]([C@@H](N[C@@H]1C(=O)O)CO)O

SMILES

C1C(C(NC1C(=O)O)CO)O

Canonical SMILES

C1C(C(NC1C(=O)O)CO)O

synonyms

L-Proline, 4-hydroxy-5-(hydroxymethyl)-, (2-alpha-,4-alpha-,5-alpha-)- (9CI)

Origin of Product

United States

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